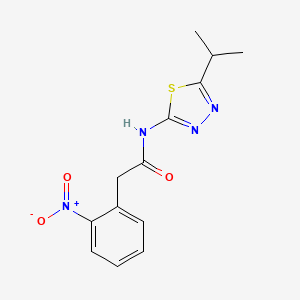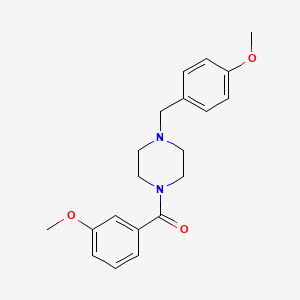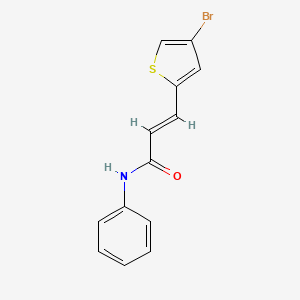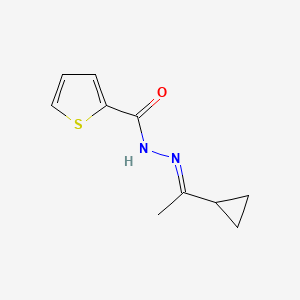
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural polyphenolic compound found in the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, scientific research has revealed a range of potential benefits of curcumin in various fields, including medicine, agriculture, and food science.
Wirkmechanismus
The mechanism of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin can also bind to and inhibit enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Curcumin has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It can also improve brain function, reduce the risk of heart disease, and improve insulin sensitivity in diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages as a research tool, including its low toxicity, availability, and affordability. However, its low bioavailability and poor solubility in water can limit its effectiveness in some experiments. Additionally, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can interact with other compounds and enzymes, which can complicate its effects in some studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione. These include investigating its potential as a therapeutic agent in various diseases, developing new methods for improving its bioavailability, and exploring its potential as a natural food preservative and additive. Additionally, research on the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its interactions with other compounds can provide new insights into its potential therapeutic properties.
In conclusion, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione is a natural compound with a range of potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising research tool for investigating various diseases. However, its limitations in terms of bioavailability and solubility must be taken into account when designing experiments. Further research is needed to fully understand the mechanisms of action of 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione and its potential applications in various fields.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric root, chemical synthesis, and microbial fermentation. The most common method is extraction from turmeric root, which involves boiling and drying the root before extracting the 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Research has shown that 1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)-1,3-propanedione can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-11-5-3-4-6-13(11)16(19)10-17(20)14-9-12(21-2)7-8-15(14)18/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSKMHKLINOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methoxyphenyl)-3-(2-methylphenyl)propane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)



![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)


![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)